molecular formula C18H15NO5 B2995513 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-76-8

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2995513
CAS No.: 919017-76-8
M. Wt: 325.32
InChI Key: QYOHNIIAXGLYNU-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid
  • 2-methoxyaniline
  • 4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both methoxy groups and the chromene core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

6-Methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, a derivative of chromone, has garnered interest due to its potential biological activities, particularly in the fields of cancer research, anti-inflammatory properties, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the amidation reaction between 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid and 2-methoxyaniline. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast cancer (MDA-MB-231), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines. The XTT cell viability assay demonstrated significant inhibition of cell proliferation compared to standard chemotherapeutic agents such as etoposide and camptothecin .

Cell Line IC50 (μM) Control
MDA-MB-23115.4Etoposide (10)
A54918.7Camptothecin (5)
MIA PaCa-212.3Etoposide (10)

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes. In vitro studies indicated that derivatives with similar structures effectively reduced the production of pro-inflammatory cytokines in activated macrophages .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with active sites of enzymes like COX and LOX, leading to decreased inflammatory mediators.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
  • Reactive Oxygen Species Modulation : The compound may alter oxidative stress levels within cells, enhancing cytotoxic effects against tumor cells while protecting normal cells .

Case Studies

Several case studies highlight the efficacy of chromone derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of chromone derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against MDA-MB-231 cells, suggesting structural modifications can significantly impact biological activity .
  • Inflammatory Disease Models : In animal models of arthritis, administration of chromone derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Properties

IUPAC Name

6-methoxy-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-11-7-8-15-12(9-11)14(20)10-17(24-15)18(21)19-13-5-3-4-6-16(13)23-2/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOHNIIAXGLYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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